molecular formula C20H20BrN3O2S B295339 4-(4-BROMOPHENYL)-N-(2-ETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

4-(4-BROMOPHENYL)-N-(2-ETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

Cat. No.: B295339
M. Wt: 446.4 g/mol
InChI Key: IFGRCLOMSPQGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-BROMOPHENYL)-N-(2-ETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, an ethoxyphenyl group, and a thioxo group

Preparation Methods

The synthesis of 4-(4-BROMOPHENYL)-N-(2-ETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with thiourea and subsequent reactions with appropriate reagents to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-(4-BROMOPHENYL)-N-(2-ETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.

Scientific Research Applications

4-(4-BROMOPHENYL)-N-(2-ETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-BROMOPHENYL)-N-(2-ETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

When compared to other similar compounds, 4-(4-BROMOPHENYL)-N-(2-ETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE stands out due to its unique structural features and diverse range of applications. Similar compounds include:

    4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This compound has a chlorine atom instead of a bromine atom, which may result in different reactivity and biological activity.

    4-(4-fluorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: The presence of a fluorine atom can influence the compound’s chemical properties and interactions with biological targets.

    4-(4-methylphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: The methyl group may alter the compound’s solubility and overall biological activity.

Properties

Molecular Formula

C20H20BrN3O2S

Molecular Weight

446.4 g/mol

IUPAC Name

4-(4-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H20BrN3O2S/c1-3-26-16-7-5-4-6-15(16)23-19(25)17-12(2)22-20(27)24-18(17)13-8-10-14(21)11-9-13/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,27)

InChI Key

IFGRCLOMSPQGNB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)Br)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)Br)C

Origin of Product

United States

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